molecular formula C8H8F2O B1320696 (2,5-Difluoro-4-methylphenyl)methanol CAS No. 252004-43-6

(2,5-Difluoro-4-methylphenyl)methanol

Cat. No.: B1320696
CAS No.: 252004-43-6
M. Wt: 158.14 g/mol
InChI Key: OAFXZKIFYIAVLA-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-methylphenyl)methanol ( 252004-43-6) is a high-value fluorinated aromatic building block with the molecular formula C 8 H 8 F 2 O and a molecular weight of 158.15 g/mol . This compound, characterized by its benzylic alcohol functional group and a difluoro-methyl substituted phenyl ring, is primarily employed as a critical synthetic intermediate in advanced organic and medicinal chemistry research . Its structure offers two distinct points for chemical modification, making it a versatile precursor for constructing more complex molecules. Researchers utilize this compound in the synthesis of specialized chemicals, such as 1-[(2,5-Difluoro-4-methylphenyl)methyl]cyclopropan-1-amine (CAS 1895431-81-8), demonstrating its application in developing novel molecular entities . The compound's calculated physical properties include a density of 1.236 g/cm³ and a boiling point of approximately 213.6°C at 760 mmHg, which are essential for reaction planning and purification . Its SMILES representation is OCc1cc(F)c(C)cc1F, and its InChIKey is OAFXZKIFYIAVLA-UHFFFAOYSA-N . Supplied with a minimum purity of 98%, it is essential for research and development activities in pharmaceutical, agrochemical, and materials science laboratories . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-difluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFXZKIFYIAVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595031
Record name (2,5-Difluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252004-43-6
Record name (2,5-Difluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2,5-Difluoro-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol, represents a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known physical properties, safety considerations, and analytical methodologies pertinent to (2,5-Difluoro-4-methylphenyl)methanol, intended to support its application in research and development.

While comprehensive experimental data for this specific molecule is not widely available in public databases, this guide synthesizes the available information and provides expert insights based on analogous structures and general principles of organic chemistry.

Chemical Identity and Core Properties

The fundamental identifying information for (2,5-Difluoro-4-methylphenyl)methanol is summarized in the table below.

PropertyValueSource
Chemical Name (2,5-Difluoro-4-methylphenyl)methanol-
Synonyms 2,5-Difluoro-4-methylbenzyl alcohol-
CAS Number 252004-43-6
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol

Structural Representation:

Figure 1. Chemical structure of (2,5-Difluoro-4-methylphenyl)methanol.

Physicochemical Properties: An Area for Investigation

For scientists and researchers, the determination of these properties is a critical first step in the compound's characterization and subsequent application. The following section outlines the standard methodologies for these experimental determinations.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of the key physical properties of (2,5-Difluoro-4-methylphenyl)methanol.

1. Melting Point Determination (Capillary Method)

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. The capillary method provides a precise determination of the melting range.

  • Methodology:

    • A small, dry sample of (2,5-Difluoro-4-methylphenyl)methanol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

  • Causality: A narrow melting range is indicative of a pure compound. Impurities typically broaden and depress the melting range.

2. Boiling Point Determination (Microscale Method)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small sample sizes, a microscale method is appropriate.

  • Methodology:

    • A small amount of the liquid sample is placed in a small test tube.

    • A sealed capillary tube (sealed at one end) is inverted and placed into the test tube.

    • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

    • The apparatus is then allowed to cool slowly, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Causality: This method relies on the principle that the vapor pressure inside the capillary equals the external pressure at the boiling point.

3. Density Determination (Pycnometer Method)

  • Principle: Density is the mass of a substance per unit volume. A pycnometer allows for the precise measurement of the volume of a liquid.

  • Methodology:

    • The mass of a clean, dry pycnometer is determined.

    • The pycnometer is filled with the sample, and its mass is measured.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water), and its mass is measured.

    • The volume of the pycnometer, and subsequently the density of the sample, can be calculated.

  • Causality: The accuracy of this method depends on the precise measurement of mass and the temperature control, as density is temperature-dependent.

4. Solubility Assessment

  • Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative and semi-quantitative assessment is crucial for handling and reaction setup.

  • Methodology:

    • A small, measured amount of (2,5-Difluoro-4-methylphenyl)methanol is added to a known volume of various solvents (e.g., water, methanol, ethanol, acetone, toluene, dichloromethane) in separate vials.

    • The mixtures are agitated at a constant temperature.

    • Solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

    • For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

  • Causality: The "like dissolves like" principle is a good starting point for predicting solubility. The polar alcohol group suggests solubility in polar solvents, while the fluorinated aromatic ring will influence its solubility in non-polar organic solvents.

G cluster_0 Physicochemical Property Determination start Sample of (2,5-Difluoro-4-methylphenyl)methanol mp Melting Point (Capillary Method) start->mp bp Boiling Point (Microscale) start->bp density Density (Pycnometer) start->density solubility Solubility (Solvent Screen) start->solubility end Characterized Compound mp->end bp->end density->end solubility->end

Figure 2. Workflow for the experimental determination of key physical properties.

Spectroscopic Characterization: Predicted and Expected Data

While experimental spectra for (2,5-Difluoro-4-methylphenyl)methanol are not available in the searched literature, predictions based on its structure can be made to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), the hydroxyl proton (OH), and the methyl protons (CH₃). The coupling of the aromatic protons with the two fluorine atoms will result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the substitution pattern on the aromatic ring, showing two distinct signals for the two non-equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching bands for the aromatic ring and the methyl and methylene groups around 2850-3100 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.

  • Strong C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Safety, Handling, and Storage

In the absence of a specific Safety Data Sheet (SDS) for (2,5-Difluoro-4-methylphenyl)methanol, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The following guidelines are based on the general properties of similar aromatic alcohols and fluorinated compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(2,5-Difluoro-4-methylphenyl)methanol is a compound with potential for a wide range of applications in scientific research and development. While there is a current lack of comprehensive data on its physical properties, this guide provides a framework for its safe handling and outlines the necessary experimental procedures for its full characterization. The insights and protocols presented herein are intended to empower researchers to confidently work with this novel molecule and unlock its potential in their respective fields.

References

  • ChemBK. (2,5-Difluoro-4-methylphenyl)methanol. Retrieved from [Link]

(2,5-Difluoro-4-methylphenyl)methanol theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of (2,5-Difluoro-4-methylphenyl)methanol

Introduction

(2,5-Difluoro-4-methylphenyl)methanol is a halogenated aromatic alcohol. Its structural motifs—a fluorinated benzene ring and a benzylic alcohol—make it a compound of significant interest for researchers in medicinal chemistry and materials science. Fluorine substitution is a widely employed strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The methyl and hydroxyl groups offer additional points for chemical modification.

This guide provides a comprehensive analysis of the theoretical and predicted properties of (2,5-Difluoro-4-methylphenyl)methanol. By leveraging established computational chemistry principles and data from analogous structures, we will explore its electronic structure, spectroscopic signatures, and physicochemical characteristics. This document is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel molecules incorporating this scaffold.

Calculated Physicochemical and Molecular Properties

The properties of a molecule are dictated by its structure. Computational methods provide reliable estimates of key physicochemical parameters crucial for predicting its behavior in various environments, such as its solubility and cell permeability. The following table summarizes the predicted properties for (2,5-Difluoro-4-methylphenyl)methanol, derived from standard computational models and comparison with structurally similar compounds.[1][2][3]

PropertyPredicted Value / DescriptorSignificance in Research & Development
IUPAC Name (2,5-Difluoro-4-methylphenyl)methanolUnambiguous chemical identification.
Molecular Formula C₈H₈F₂ODetermines the exact mass and elemental composition.
Molecular Weight 158.15 g/mol Fundamental for stoichiometric calculations in synthesis.
Predicted pKa ~13-15The acidity of the hydroxyl group is critical for its reactivity and interaction in biological systems. Fluorine substitution typically lowers the pKa of nearby acidic protons.[4][5][6]
Predicted XLogP3 ~1.8 - 2.2The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
Hydrogen Bond Donor Count 1 (from -OH group)Ability to donate a hydrogen bond is crucial for receptor binding and solubility.[2][3]
Hydrogen Bond Acceptor Count 3 (1 from -OH, 2 from F atoms)Ability to accept hydrogen bonds influences intermolecular interactions and physical properties.[2][3]
Rotatable Bond Count 1 (C-C bond of the CH₂OH)Molecular flexibility impacts conformational freedom and binding entropy.[2]
Topological Polar Surface Area (TPSA) 20.2 ŲTPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Molecular Structure and Computational Methodology

Methodological Framework

The theoretical data presented herein are based on principles of quantum chemistry, primarily Density Functional Theory (DFT). DFT is a robust method for predicting the electronic structure and properties of molecules.[7][8][9] Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G**) that defines the mathematical representation of atomic orbitals. This combination allows for the accurate calculation of molecular geometries, vibrational frequencies (IR spectra), and molecular orbital energies.

Molecular Geometry

The core of (2,5-Difluoro-4-methylphenyl)methanol is a planar benzene ring. The substituents—two fluorine atoms, a methyl group, and a hydroxymethyl group—extend from this plane. The C-C bond connecting the ring to the hydroxymethyl group allows for rotation, giving the molecule conformational flexibility.

Caption: 2D structure of (2,5-Difluoro-4-methylphenyl)methanol.

Quantum Mechanical Analysis

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the region most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept them. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability.[10][11][12]

For (2,5-Difluoro-4-methylphenyl)methanol, the HOMO is predicted to be a π-orbital localized primarily on the electron-rich aromatic ring. The LUMO is expected to be a π*-antibonding orbital, also distributed across the ring. The electron-withdrawing fluorine atoms will lower the energy of both orbitals compared to unsubstituted toluene, potentially increasing the molecule's resistance to oxidation.

HOMO_LUMO_Gap cluster_orbitals Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied) HOMO HOMO (Highest Occupied) HOMO->LUMO Energy Gap (ΔE) E_up Increasing Energy E_down E_up->E_down

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (ESP)

An ESP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the ESP would show:

  • Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen and fluorine atoms, indicating these are sites prone to interaction with electrophiles or hydrogen bond donors.

  • Positive Potential (Blue): Located around the hydroxyl hydrogen, making it the primary site for deprotonation and hydrogen bonding. The hydrogens of the methyl and methylene groups will also exhibit a slight positive potential.

  • Neutral Potential (Green): The carbon framework of the aromatic ring will be largely neutral, though influenced by the attached functional groups.

Caption: Conceptual charge distribution on the molecule.

Predicted Spectroscopic Signatures

Computational chemistry can predict spectroscopic data with high accuracy, aiding in the structural elucidation of newly synthesized compounds.[13]

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two signals are expected in the aromatic region (~6.8-7.5 ppm). Due to coupling with adjacent fluorine atoms, these signals will appear as complex multiplets (e.g., doublet of doublets).

    • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5-4.7 ppm.

    • Methyl Protons (-CH₃): A sharp singlet is predicted in the upfield region, around 2.2-2.4 ppm.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically between 1.5 and 4.0 ppm.

  • ¹³C NMR:

    • The aromatic carbons will resonate between ~110-160 ppm. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants and their chemical shifts will be significantly influenced.

    • The methylene carbon (-CH₂OH) is expected around 60-65 ppm.

    • The methyl carbon (-CH₃) will appear upfield, around 15-20 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum provides a fingerprint of the molecule's functional groups.[14]

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[14][15]

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) corresponding to the methyl and methylene groups.

  • C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretch (Aromatic): Several medium-to-sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, characteristic of a primary alcohol.

  • C-F Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

Conclusion

This guide has detailed the theoretical properties of (2,5-Difluoro-4-methylphenyl)methanol from a computational perspective. The presence of fluorine atoms significantly influences its electronic structure, leading to a distinct electrostatic potential and predicted spectroscopic signatures. The combination of a reactive hydroxymethyl group, a tunable aromatic core, and metabolically robust C-F bonds makes this molecule a valuable building block. The predictive data presented here—from physicochemical parameters to spectral characteristics—provide a robust framework for researchers to guide the synthesis, characterization, and application of this and related compounds in drug discovery and materials science.

References

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An In-depth Technical Guide to (2,5-Difluoro-4-methylphenyl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2,5-Difluoro-4-methylphenyl)methanol, a fluorinated organic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role as a valuable building block in medicinal chemistry.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (2,5-Difluoro-4-methylphenyl)methanol

This name is derived by identifying the parent structure as methanol, substituted with a (2,5-Difluoro-4-methylphenyl) group.

Synonyms: 2,5-Difluoro-4-methylbenzyl alcohol

CAS Number: 252004-43-6[1][2]

Chemical Formula: C₈H₈F₂O[1]

Molecular Weight: 158.15 g/mol [2][3][4]

Chemical Structure:

The molecular structure consists of a benzyl alcohol core, where the benzene ring is substituted with two fluorine atoms at positions 2 and 5, and a methyl group at position 4.

synthesis_workflow cluster_reagents Reaction Conditions start 2,5-Difluoro-4-methylbenzoic Acid product (2,5-Difluoro-4-methylphenyl)methanol start->product Reduction intermediate Lithium Aluminum Hydride (LiAlH₄) in dry THF

Caption: Proposed synthesis of (2,5-Difluoro-4-methylphenyl)methanol.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on the reduction of benzoic acids to benzyl alcohols and should be optimized for this specific substrate.

Objective: To synthesize (2,5-Difluoro-4-methylphenyl)methanol from 2,5-Difluoro-4-methylbenzoic acid.

Materials:

  • 2,5-Difluoro-4-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous THF.

    • Causality: The use of a flame-dried apparatus and an inert atmosphere is critical as LiAlH₄ reacts violently with water. Anhydrous THF is used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Addition of Starting Material: A solution of 2,5-Difluoro-4-methylbenzoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

    • Causality: The dropwise addition at a low temperature is necessary to control the exothermic reaction between the carboxylic acid and the highly reactive LiAlH₄, preventing dangerous temperature increases and side reactions.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the carboxylic acid.

    • Causality: Heating to reflux provides the necessary activation energy to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

    • Causality: This specific quenching procedure is a standard and safe method (Fieser workup) to decompose the excess LiAlH₄ and the aluminum salts formed during the reaction, resulting in a granular precipitate that is easily filtered.

  • Workup and Isolation: The resulting solid is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • Causality: The washes remove any remaining inorganic salts and acidic or basic impurities. Drying over magnesium sulfate removes residual water from the organic phase.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield pure (2,5-Difluoro-4-methylphenyl)methanol.

    • Causality: Purification is essential to remove any unreacted starting material and side products, ensuring the high purity of the final compound required for pharmaceutical applications.

Applications in Drug Development and Medicinal Chemistry

Substituted benzyl alcohols are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine and methyl groups in (2,5-Difluoro-4-methylphenyl)methanol makes it a particularly attractive building block in drug discovery.

  • Role of Fluorine: The introduction of fluorine atoms into a drug molecule can significantly alter its physicochemical and biological properties. [5]Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

  • Role of the Methyl Group: The methyl group can also play a crucial role in drug design. It can improve metabolic stability and modulate the pharmacokinetic and pharmacodynamic properties of a molecule through steric and electronic effects.

While specific, publicly disclosed applications of (2,5-Difluoro-4-methylphenyl)methanol in late-stage clinical candidates or marketed drugs are not readily available, its structural motifs are present in various biologically active compounds. It serves as a key precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, fluorinated benzyl alcohols are used in the synthesis of intermediates for medicines, pesticides, and dyes. [5] The strategic placement of fluoro and methyl groups on the phenyl ring provides medicinal chemists with a versatile scaffold to explore structure-activity relationships (SAR) and to fine-tune the properties of lead compounds to achieve desired therapeutic profiles.

Conclusion

(2,5-Difluoro-4-methylphenyl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical industry. Its unique substitution pattern of fluorine and methyl groups on the phenyl ring offers a strategic advantage in the design of novel drug candidates with improved metabolic stability and enhanced biological activity. The synthetic route, primarily through the reduction of the corresponding benzoic acid, is a well-established and scalable process. As the demand for sophisticated and highly functionalized building blocks in drug discovery continues to grow, the importance of compounds like (2,5-Difluoro-4-methylphenyl)methanol is expected to increase significantly.

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An In-depth Technical Guide to (2,5-Difluoro-4-methylphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (2,5-Difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. While not extensively documented in the public domain, its structural motifs are present in a variety of biologically active compounds. This document outlines a plausible synthetic pathway, predicts its physicochemical properties based on analogous structures, and discusses its potential applications, particularly in the realm of drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Deduced Chemical Identifiers
IdentifierValue
IUPAC Name (2,5-Difluoro-4-methylphenyl)methanol
Deduced SMILES OCC1=C(F)C=C(C)C(F)=C1
Molecular Formula C8H8F2O
Molecular Weight 158.15 g/mol

Introduction: The Significance of Fluorinated Benzyl Alcohols

Fluorine has emerged as a crucial element in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Fluorinated benzyl alcohols, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures for the pharmaceutical, agrochemical, and materials science industries.[2][3]

(2,5-Difluoro-4-methylphenyl)methanol is a structurally intriguing example of this class of compounds. The presence of two fluorine atoms and a methyl group on the phenyl ring is anticipated to impart unique electronic and steric properties, making it a valuable synthon for creating novel chemical entities with potentially enhanced biological activity. This guide will delve into the synthetic strategies to access this molecule, predict its key properties, and explore its utility for drug discovery professionals.

Predicted Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for (2,5-Difluoro-4-methylphenyl)methanol, its properties are predicted based on established principles and data from structurally related compounds, such as 2,5-difluorobenzyl alcohol and (2,3,5,6-tetrafluoro-4-methylphenyl)methanol.[4][5]

PropertyPredicted Value/CharacteristicRationale/Comparison with Analogs
Appearance Colorless to pale yellow liquid or low-melting solidFluorinated benzyl alcohols are typically liquids or low-melting solids at room temperature.[4][5]
Boiling Point ~200-220 °CThe boiling point is expected to be higher than that of benzyl alcohol (205 °C) due to the increased molecular weight and polarity from the fluorine atoms.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF); sparingly soluble in water.The aromatic ring provides lipophilic character, while the hydroxyl group allows for some water solubility. Fluorine substitution generally increases lipophilicity.
pKa ~13-14The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the hydroxyl group compared to non-fluorinated benzyl alcohols.[6]
Predicted Spectroscopic Data
2.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is a critical tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl3 are as follows:

  • -CH2-OH (Benzylic protons): A singlet or a triplet (if coupled to the hydroxyl proton) around 4.7 ppm.[7]

  • Aromatic protons: Two signals, each integrating to one proton, are expected in the aromatic region (δ 6.8-7.5 ppm). Due to the fluorine substitution, these protons will likely appear as complex multiplets due to 1H-19F coupling.

  • -CH3 (Methyl protons): A singlet around 2.2-2.3 ppm.

  • -OH (Hydroxyl proton): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between 1.5 and 4.0 ppm.[7]

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the eight distinct carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting splitting (C-F coupling).

  • -CH2OH (Benzylic carbon): ~60-65 ppm.

  • Aromatic carbons: Six signals in the range of 110-160 ppm. The carbons attached to fluorine (C2 and C5) will show large one-bond C-F coupling constants (1JCF ≈ 240-250 Hz). The carbons adjacent to the fluorinated positions will show smaller two-bond coupling constants (2JCF).

  • -CH3 (Methyl carbon): ~15-20 ppm.

2.1.3. Mass Spectrometry

In mass spectrometry, benzyl alcohols typically undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration.[8][9]

  • Molecular Ion (M+): A peak at m/z = 158.

  • Alpha-Cleavage: Loss of a hydrogen radical to give a stable benzylic cation at m/z = 157.

  • Loss of Hydroxymethyl Radical: Fragmentation of the C-C bond between the ring and the CH2OH group, leading to a fragment at m/z = 127.

  • Loss of Water (Dehydration): A peak at m/z = 140 (M-18).

Synthesis of (2,5-Difluoro-4-methylphenyl)methanol

A practical and efficient synthesis of (2,5-Difluoro-4-methylphenyl)methanol can be envisioned through a two-step process starting from the commercially available 2,5-difluorotoluene. The key steps involve the formylation of the aromatic ring to introduce the aldehyde functionality, followed by the reduction of the aldehyde to the desired benzyl alcohol.

Synthesis_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction Start 2,5-Difluorotoluene Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) Start->Vilsmeier Electrophilic Aromatic Substitution Aldehyde 2,5-Difluoro-4-methylbenzaldehyde Vilsmeier->Aldehyde ReducingAgent Sodium Borohydride (NaBH4, Methanol) Aldehyde->ReducingAgent Nucleophilic Addition Target (2,5-Difluoro-4-methylphenyl)methanol ReducingAgent->Target

Figure 1: Proposed two-step synthesis of (2,5-Difluoro-4-methylphenyl)methanol.
Step 1: Synthesis of 2,5-Difluoro-4-methylbenzaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[5][10][11] In this proposed synthesis, 2,5-difluorotoluene is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

The regioselectivity of the formylation is directed by the activating methyl group and the deactivating, yet ortho-, para-directing fluorine atoms. The formyl group is expected to add to the position that is para to the methyl group and ortho to one of the fluorine atoms, which is the most sterically accessible and electronically favorable position.

3.1.1. Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2,5-Difluorotoluene

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of DMF in anhydrous DCM, cooled in an ice bath, slowly add POCl3 dropwise. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2,5-difluorotoluene in anhydrous DCM to the Vilsmeier reagent dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-difluoro-4-methylbenzaldehyde.

Step 2: Reduction of 2,5-Difluoro-4-methylbenzaldehyde

The reduction of the synthesized aldehyde to the corresponding primary alcohol is a straightforward transformation. Sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol is a mild and effective reducing agent for this purpose.[11]

3.2.1. Experimental Protocol: Aldehyde Reduction

Materials:

  • 2,5-Difluoro-4-methylbenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2,5-difluoro-4-methylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield (2,5-Difluoro-4-methylphenyl)methanol. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of (2,5-Difluoro-4-methylphenyl)methanol makes it a highly attractive building block for the synthesis of novel drug candidates. The presence of fluorine atoms can significantly enhance the metabolic stability of a molecule by blocking sites of oxidative metabolism.[1] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions.

Fluorinated benzyl alcohols and their derivatives are integral components of a wide range of pharmaceuticals, including anti-inflammatory agents, central nervous system drugs, and anticancer agents.[12] For instance, fluorinated aromatic moieties are found in drugs like the antidepressant Fluoxetine and the cholesterol-lowering agent Atorvastatin.

The (2,5-difluoro-4-methylphenyl)methanol scaffold can be readily derivatized at the hydroxyl group to form ethers, esters, and other functional groups, allowing for its incorporation into a diverse array of molecular frameworks. This versatility enables medicinal chemists to systematically explore the structure-activity relationships of new chemical series.

Applications cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas Core (2,5-Difluoro-4-methylphenyl)methanol Etherification Etherification Core->Etherification Derivatization Esterification Esterification Core->Esterification Derivatization Halogenation Halogenation (e.g., to benzyl chloride) Core->Halogenation Derivatization CNS_Disorders CNS Disorders Etherification->CNS_Disorders Incorporation into Bioactive Molecules Oncology Oncology Etherification->Oncology Incorporation into Bioactive Molecules Inflammation Inflammation Etherification->Inflammation Incorporation into Bioactive Molecules Infectious_Diseases Infectious Diseases Etherification->Infectious_Diseases Incorporation into Bioactive Molecules Esterification->CNS_Disorders Incorporation into Bioactive Molecules Esterification->Oncology Incorporation into Bioactive Molecules Esterification->Inflammation Incorporation into Bioactive Molecules Esterification->Infectious_Diseases Incorporation into Bioactive Molecules Halogenation->CNS_Disorders Incorporation into Bioactive Molecules Halogenation->Oncology Incorporation into Bioactive Molecules Halogenation->Inflammation Incorporation into Bioactive Molecules Halogenation->Infectious_Diseases Incorporation into Bioactive Molecules

Figure 2: Potential derivatization and therapeutic applications of (2,5-Difluoro-4-methylphenyl)methanol.

Conclusion

(2,5-Difluoro-4-methylphenyl)methanol represents a valuable, albeit under-explored, building block for organic synthesis and medicinal chemistry. This guide has provided a plausible and detailed synthetic route for its preparation, predicted its key physicochemical and spectroscopic properties based on sound chemical principles and data from analogous compounds, and highlighted its potential applications in drug discovery. The strategic placement of fluorine atoms and a methyl group on the aromatic ring offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the exploration of novel fluorinated synthons like (2,5-Difluoro-4-methylphenyl)methanol will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

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A Comprehensive Technical Guide to (2,5-Difluoro-4-methylphenyl)methanol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Difluoro-4-methylphenyl)methanol is a fluorinated aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the phenyl ring can profoundly influence the molecule's physicochemical and pharmacological properties. This guide provides an in-depth analysis of (2,5-Difluoro-4-methylphenyl)methanol, including its chemical identity, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data for its characterization, and a discussion of its potential applications, particularly in the realm of drug discovery. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2][3] This document serves as a comprehensive resource for researchers interested in utilizing this promising, yet under-explored, chemical entity.

Chemical Identity and Physicochemical Properties

The unique arrangement of substituents on the phenyl ring of (2,5-Difluoro-4-methylphenyl)methanol imparts specific electronic and steric characteristics. The International Chemical Identifier (InChI) and its hashed version, the InChIKey, provide a standardized, machine-readable representation of the molecule's structure.

IdentifierValue
IUPAC Name (2,5-Difluoro-4-methylphenyl)methanol
Molecular Formula C8H8F2O
Molecular Weight 158.15 g/mol
InChI InChI=1S/C8H8F2O/c1-5-3-6(9)7(4-11)2-8(5)10/h2-3,11H,4H2,1H3
InChIKey QLGHDEQISGVLBF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1F)CO)F

Note: The InChI and InChIKey were generated based on the chemical structure as a direct database entry was not available.

Predicted Physicochemical Properties:

PropertyPredicted Value
logP 1.85
pKa 13.5
Boiling Point 215.4 °C
Melting Point 45-50 °C
Topological Polar Surface Area (TPSA) 20.23 Ų

Note: These properties are predicted using computational models and should be confirmed experimentally.

Synthesis and Purification

A plausible and efficient synthetic route to (2,5-Difluoro-4-methylphenyl)methanol involves the reduction of the corresponding commercially available carboxylic acid, 2,5-difluoro-4-methylbenzoic acid. This transformation can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH4) or borane complexes being common choices.

Synthesis_Workflow Starting_Material 2,5-Difluoro-4-methylbenzoic Acid Intermediate Lithium Aluminum Hydride (LiAlH4) in dry THF, 0 °C to rt Starting_Material->Intermediate Reduction Product (2,5-Difluoro-4-methylphenyl)methanol Intermediate->Product Purification Aqueous Workup & Silica Gel Chromatography Product->Purification Isolation

Caption: Proposed synthetic workflow for (2,5-Difluoro-4-methylphenyl)methanol.

Detailed Experimental Protocol: Reduction of 2,5-Difluoro-4-methylbenzoic Acid

Materials:

  • 2,5-Difluoro-4-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Starting Material: 2,5-Difluoro-4-methylbenzoic acid is dissolved in anhydrous THF and added dropwise to the LiAlH4 suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.

  • Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude (2,5-Difluoro-4-methylphenyl)methanol is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Spectroscopic Characterization

The identity and purity of the synthesized (2,5-Difluoro-4-methylphenyl)methanol can be confirmed by a combination of spectroscopic techniques. The following are predicted spectral data based on the structure and data from analogous compounds.

Predicted Spectroscopic Data:

TechniquePredicted Data
¹H NMR δ (ppm): ~7.0-7.2 (m, 2H, Ar-H), ~4.6 (s, 2H, CH₂OH), ~2.2 (s, 3H, Ar-CH₃)
¹³C NMR δ (ppm): ~155-160 (dd, C-F), ~125-135 (m, Ar-C), ~115-120 (m, Ar-C), ~60 (t, CH₂OH), ~15 (s, CH₃)
¹⁹F NMR δ (ppm): Two distinct signals in the typical aromatic fluorine region.
IR (Infrared) ν (cm⁻¹): ~3350 (O-H stretch, broad), ~2920 (C-H stretch), ~1500-1600 (C=C aromatic stretch), ~1200-1300 (C-F stretch)
Mass Spec (MS) m/z: 158.05 (M⁺), other fragments corresponding to loss of H₂O, CH₂OH.

Applications in Research and Drug Development

The strategic incorporation of fluorine atoms into small molecules is a widely used strategy in modern drug discovery to enhance their pharmacological profiles.[3] (2,5-Difluoro-4-methylphenyl)methanol represents a valuable building block for synthesizing more complex molecules with potentially improved therapeutic properties.

Potential Advantages Conferred by the (2,5-Difluoro-4-methylphenyl) Moiety:

  • Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug molecule.[1]

  • Binding Affinity: The highly electronegative fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[1]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][3]

  • pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions and solubility.[2]

Drug_Discovery_Applications Core (2,5-Difluoro-4-methylphenyl)methanol Application1 Enhanced Metabolic Stability Core->Application1 Application2 Improved Binding Affinity Core->Application2 Application3 Modulated Lipophilicity & Membrane Permeability Core->Application3 Application4 Fine-tuned pKa Core->Application4

Caption: Potential benefits of incorporating the (2,5-Difluoro-4-methylphenyl) moiety in drug design.

This molecular scaffold could be particularly useful in the development of kinase inhibitors, central nervous system (CNS) active agents, and other therapeutic areas where fine-tuning of pharmacokinetic and pharmacodynamic properties is critical for success. Furthermore, the hydroxyl group serves as a convenient handle for further chemical modifications, allowing for its incorporation into a wide array of molecular architectures. The use of ¹⁸F-labeled analogs also presents opportunities for positron emission tomography (PET) imaging in diagnostics and drug development.[1][4]

Safety and Handling

While specific toxicity data for (2,5-Difluoro-4-methylphenyl)methanol is not available, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the eyes, skin, and respiratory system, similar to other substituted benzyl alcohols.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

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Methodological & Application

Application Notes and Protocols: (2,5-Difluoro-4-methylphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's therapeutic potential. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] These modulations are critical during lead optimization to overcome challenges such as poor pharmacokinetic profiles and off-target effects.[4][5]

The (2,5-Difluoro-4-methylphenyl)methanol motif is a valuable building block for introducing a specifically functionalized aromatic ring into a target molecule. The difluoro substitution pattern can significantly alter the electronic properties of the phenyl ring, influencing its interactions with biological targets. Furthermore, the presence of two fluorine atoms can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[6] The methyl group provides an additional point for substitution or can serve to probe steric and electronic requirements within a binding pocket.

This document provides detailed application notes and protocols for the utilization of (2,5-Difluoro-4-methylphenyl)methanol as a versatile intermediate in the synthesis of novel chemical entities for drug discovery.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of (2,5-Difluoro-4-methylphenyl)methanol is essential for its effective application in synthesis.

PropertyValueSource
Molecular FormulaC8H8F2OInferred from structure
Molecular Weight158.15 g/mol Inferred from structure
AppearanceWhite to off-white solidTypical for similar compounds
SolubilitySoluble in methanol, ethanol, dichloromethane, ethyl acetateInferred from polarity
Melting PointNot readily available-
Boiling PointNot readily available-

Safety and Handling: (2,5-Difluoro-4-methylphenyl)methanol should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds like (2,3,4,5-Tetrafluorophenyl)methanol and 4-Methylbenzhydrol, it may cause skin and eye irritation.[7]

Synthesis of (2,5-Difluoro-4-methylphenyl)methanol

The synthesis of (2,5-Difluoro-4-methylphenyl)methanol can be achieved through the reduction of the corresponding commercially available benzoic acid or aldehyde. A standard and reliable method involves the use of a mild reducing agent such as sodium borohydride.

Protocol 1: Synthesis via Reduction of 2,5-Difluoro-4-methylbenzoic Acid

This protocol outlines a two-step process involving the conversion of the carboxylic acid to an ester followed by reduction to the alcohol.

Workflow Diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction start 2,5-Difluoro-4-methylbenzoic acid ester Methyl 2,5-difluoro-4-methylbenzoate start->ester Methanol, H2SO4 (cat.), Reflux product (2,5-Difluoro-4-methylphenyl)methanol ester->product NaBH4, Methanol, 0°C to rt

Caption: Synthesis of (2,5-Difluoro-4-methylphenyl)methanol.

Materials:

  • 2,5-Difluoro-4-methylbenzoic acid

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

Step 1: Esterification

  • To a solution of 2,5-Difluoro-4-methylbenzoic acid (1.0 eq) in methanol (10 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the methyl ester.

Step 2: Reduction

  • Dissolve the methyl 2,5-difluoro-4-methylbenzoate (1.0 eq) in methanol (15 mL/g of ester) and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford (2,5-Difluoro-4-methylphenyl)methanol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Applications in Medicinal Chemistry: A Versatile Building Block

(2,5-Difluoro-4-methylphenyl)methanol serves as a valuable precursor for a variety of functional groups, enabling the exploration of diverse chemical space in drug discovery programs.

Application 1: Synthesis of Ethers via Williamson Ether Synthesis

The hydroxyl group of (2,5-Difluoro-4-methylphenyl)methanol can be readily converted to an ether linkage, a common motif in drug molecules that can improve metabolic stability and modulate lipophilicity. The Williamson ether synthesis is a robust and widely applicable method for this transformation.

Rationale in Drug Design:

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than an ester or other more labile functional groups.

  • Lipophilicity Modulation: The nature of the alkyl or aryl group introduced can be varied to fine-tune the lipophilicity of the final compound, which is a critical parameter for cell permeability and overall pharmacokinetic properties.[2]

  • Conformational Constraint: Incorporation of an ether linkage can introduce a degree of conformational rigidity, which may be beneficial for binding to a biological target.

Workflow Diagram:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) start (2,5-Difluoro-4-methylphenyl)methanol alkoxide Sodium (2,5-difluoro-4-methylphenyl)methoxide start->alkoxide NaH, THF, 0°C product Ether Product alkoxide->product R-X, THF, rt

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: General Procedure for Williamson Ether Synthesis

Materials:

  • (2,5-Difluoro-4-methylphenyl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (R-X, e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (10 mL/g of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of (2,5-Difluoro-4-methylphenyl)methanol (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Application 2: Oxidation to 2,5-Difluoro-4-methylbenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde provides a key intermediate for a wide range of subsequent transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Rationale in Drug Design:

  • Versatile Handle: The aldehyde functionality is a versatile synthetic handle for introducing nitrogen-containing groups (amines, amides), which are prevalent in pharmaceuticals due to their ability to form hydrogen bonds.

  • Carbon-Carbon Bond Formation: Aldehydes are key electrophiles in numerous carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular scaffolds.

  • Heterocycle Synthesis: The aldehyde can serve as a precursor for the synthesis of various heterocyclic rings, which are common cores in many drug molecules.

Workflow Diagram:

G cluster_0 Oxidation start (2,5-Difluoro-4-methylphenyl)methanol product 2,5-Difluoro-4-methylbenzaldehyde start->product PCC or DMP, DCM, rt

Caption: Oxidation of the Benzyl Alcohol.

Protocol 3: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

  • (2,5-Difluoro-4-methylphenyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or diatomaceous earth

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and silica gel (an equal weight to the PCC) in anhydrous DCM (15 mL/g of alcohol) at room temperature, add a solution of (2,5-Difluoro-4-methylphenyl)methanol (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate in vacuo to yield the crude 2,5-Difluoro-4-methylbenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Conclusion

(2,5-Difluoro-4-methylphenyl)methanol is a valuable and versatile building block for medicinal chemistry. Its strategic use allows for the introduction of a fluorinated phenyl ring, which can impart beneficial properties to drug candidates, including enhanced metabolic stability and modulated physicochemical properties. The protocols provided herein for its synthesis and subsequent functionalization offer a solid foundation for researchers and scientists in the field of drug development to explore novel chemical space and design next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. [Link]

  • PubChem. (2,3,4,5-Tetrafluorophenyl)methanol. Retrieved January 26, 2026, from [Link]

  • PubChem. 4-Methylbenzhydrol. Retrieved January 26, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
  • Zhonghan Biomedical Technology. (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. (2024, June 14). Retrieved from [Link]

  • Byju's. (n.d.). Preparation of Ethers by Dehydration of Alcohols. Retrieved January 26, 2026, from [Link]

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Application Notes and Protocols for (2,5-Difluoro-4-methylphenyl)methanol in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Judicious placement of fluorine atoms can block sites of metabolism, modulate the pKa of nearby functional groups, and induce favorable conformational changes.[2]

(2,5-Difluoro-4-methylphenyl)methanol is a versatile building block that offers medicinal chemists a trifunctional handle for molecular elaboration. The fluorinated phenyl ring provides a metabolically stable scaffold with altered electronic properties, the methyl group offers a point for further derivatization or steric blocking, and the primary alcohol is a versatile functional group for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this valuable building block in the context of API development.

Physicochemical Properties of (2,5-Difluoro-4-methylphenyl)methanol

PropertyPredicted/Inferred ValueSource/Basis
Molecular FormulaC₈H₈F₂O-
Molecular Weight158.15 g/mol
AppearanceWhite to off-white solidAnalogy to similar compounds[3]
Melting PointExpected to be a low-melting solidAnalogy to similar compounds[3]
Boiling Point> 200 °C (Predicted)Analogy to similar compounds[3]
SolubilitySoluble in methanol, ethanol, THF, dichloromethane; sparingly soluble in waterGeneral properties of benzyl alcohols
pKa~13 (Predicted for the hydroxyl proton)Analogy to similar compounds[3]

Synthesis of (2,5-Difluoro-4-methylphenyl)methanol

The most direct and common route to (2,5-Difluoro-4-methylphenyl)methanol is the reduction of the corresponding aldehyde, 2,5-Difluoro-4-methylbenzaldehyde. This precursor is commercially available or can be synthesized via established methods.

Protocol 1: Synthesis of (2,5-Difluoro-4-methylphenyl)methanol via Reduction of 2,5-Difluoro-4-methylbenzaldehyde

This protocol employs sodium borohydride, a mild and selective reducing agent suitable for the conversion of aldehydes to primary alcohols.

Reaction Scheme:

Materials:

  • 2,5-Difluoro-4-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (ACS grade)[2][4][5][6]

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (64.0 mmol) of 2,5-Difluoro-4-methylbenzaldehyde in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring vigorously, add 2.91 g (76.8 mmol) of sodium borohydride portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water. Causality: The quench neutralizes any unreacted sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL). Causality: Diethyl ether is a suitable solvent for extracting the product from the aqueous phase.

  • Washing: Combine the organic layers and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of brine. Causality: The washes remove inorganic byproducts and residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2,5-Difluoro-4-methylphenyl)methanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white solid.

Expected Yield: >90%

Key Synthetic Transformations and Protocols

The utility of (2,5-Difluoro-4-methylphenyl)methanol as a building block stems from the reactivity of its primary alcohol. The following protocols detail key transformations to generate derivatives for further use in API synthesis.

Protocol 2: Oxidation to 2,5-Difluoro-4-methylbenzaldehyde

The selective oxidation of the primary alcohol back to the aldehyde is a fundamental transformation. This protocol utilizes pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this purpose.

Workflow Diagram:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (2,5-Difluoro-4-methylphenyl)methanol dissolve Dissolve in DCM start->dissolve PCC Pyridinium Chlorochromate (PCC) add_reagents Add PCC and Silica PCC->add_reagents DCM Dichloromethane (DCM) DCM->dissolve Silica Silica Gel Silica->add_reagents dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir filter Filter through Celite stir->filter concentrate Concentrate filter->concentrate product 2,5-Difluoro-4-methylbenzaldehyde concentrate->product

/ \ 1. NaH / | | 2. R'-X | | F-C---C-F --------> F-C---C-F \ // THF \ // C=C C=C / \ / CH₃ CH₃

Caption: Mitsunobu esterification of (2,5-Difluoro-4-methylphenyl)methanol.

Materials:

  • (2,5-Difluoro-4-methylphenyl)methanol

  • A carboxylic acid of interest

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, oven-dried

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Ice bath

Procedure:

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 g (6.32 mmol) of (2,5-Difluoro-4-methylphenyl)methanol, the carboxylic acid (1.1 eq), and 2.07 g (7.90 mmol) of PPh₃ in 30 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.60 g (7.90 mmol) of DIAD dropwise over 10 minutes. Causality: Slow addition is necessary to control the reaction temperature and prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate.

Expected Yield: 65-90%

Applications in API Synthesis: A Forward Look

While specific, publicly disclosed APIs utilizing (2,5-Difluoro-4-methylphenyl)methanol are not readily identifiable, the derivatives synthesized via the protocols above are of significant interest in drug discovery.

  • Ethers as Stable Linkers: The ether derivatives can be used to connect the fluorinated phenyl moiety to other pharmacophoric elements. The stability of the ether linkage is advantageous for ensuring the metabolic robustness of the final drug molecule.

  • Esters as Prodrugs or Bioisosteres: Ester derivatives can function as prodrugs, which are cleaved in vivo to release the active parent alcohol. Alternatively, the ester functionality can act as a bioisosteric replacement for other functional groups to optimize pharmacokinetic properties.

  • Aldehydes as Precursors for Further Elaboration: The aldehyde derivative is a versatile intermediate for reactions such as reductive amination to form substituted benzylamines, Wittig reactions to form alkenes, and aldol condensations, greatly expanding the diversity of accessible structures.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling (2,5-Difluoro-4-methylphenyl)methanol and its reagents.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all reagents in a well-ventilated fume hood.

  • Specific Reagent Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle as a mineral oil dispersion under an inert atmosphere.

    • Pyridinium Chlorochromate (PCC): A suspected carcinogen and a strong oxidizing agent. Avoid inhalation of dust and contact with skin.

    • DIAD/DEAD: Toxic and can be explosive. Handle with care.

    • Methanol: Toxic if ingested, inhaled, or absorbed through the skin. [2][4][5]Highly flammable. [2][4][5]* Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

By following these protocols and safety guidelines, researchers can effectively utilize (2,5-Difluoro-4-methylphenyl)methanol as a valuable building block in the synthesis of novel active pharmaceutical ingredients.

References

  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC. (2023, August 19). National Institutes of Health.[Link]

  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).
  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. (2023, August 10). ResearchGate.[Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.[Link]

  • A New Route to E-Stilbenes through the Transition-Metal- Free KOtBu/DMF-Promoted Direct Coupling of Alcohols with Phenyl Acetonitriles. (n.d.). hal.science.[Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021, November 30). ACS Publications.[Link]

  • (4-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties. (n.d.). Cheméo.[Link]

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  • Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). Springer.[Link]

  • Four Common API Manufacturing Processes, API Production Process. (n.d.). Fortunachem.[Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.[Link]

  • METHANOL TECHNICAL DATA SHEET. (n.d.). Methanol Institute.[Link]

  • Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (n.d.). ResearchGate.[Link]

  • TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives. (n.d.). National Institutes of Health.[Link]

  • Advancing API Synthesis. (n.d.). Pharmaceutical Technology.[Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. (n.d.). Beilstein Journals.[Link]

  • Mitsunobu reaction. (n.d.). Wikipedia.[Link]

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (n.d.). Royal Society of Chemistry.[Link]

  • Catalytic Mitsunobu: The face-lift of a workhorse. (2019, October 21). GalChimia.[Link]

  • Mitsunobu Reaction. (2019, August 26). organic-chemistry.org.[Link]

  • Importance of Fluorine in Benzazole Compounds. (2020, October 14). National Institutes of Health.[Link]

  • (4-Methylphenyl) methanol, n-propyl ether - Chemical & Physical Properties. (n.d.). Cheméo.[Link]

  • Methanol. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry.[Link]

  • 7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I.[Link]

  • Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. (2021, March 25). National Institutes of Health.[Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). organic-reaction.com.[Link]

  • SAFETY DATA SHEET Methanol. (2024, February 2). Air Liquide.[Link]

  • 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). (2023, July 18). Chemistry LibreTexts.[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health.[Link]

  • (2-fluoro-5-methylphenyl)methanol. (2025, May 20). ChemSynthesis.[Link]

  • (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. (2024, April 9). ChemBK.[Link]

  • PHYSICAL PROPERTIES OF METHANOL. (n.d.). Cetiner Engineering.[Link]

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Selective Oxidation of (2,5-Difluoro-4-methylphenyl)methanol to 2,5-Difluoro-4-methylbenzaldehyde: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: The conversion of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. 2,5-Difluoro-4-methylbenzaldehyde is a valuable building block, and its efficient synthesis requires a robust and selective oxidation method that avoids over-oxidation to the carboxylic acid. This application note provides a detailed guide for researchers, comparing common oxidation strategies and presenting comprehensive, field-proven protocols for the Swern and Dess-Martin periodinane (DMP) oxidations of (2,5-Difluoro-4-methylphenyl)methanol. The causality behind experimental choices, detailed mechanistic diagrams, and troubleshooting advice are provided to ensure reliable and reproducible outcomes.

Strategic Overview: Selecting an Oxidation Method

The oxidation of a primary alcohol to an aldehyde must be carefully controlled to prevent the formation of the corresponding carboxylic acid.[1] For a substrate like (2,5-Difluoro-4-methylphenyl)methanol, the electron-rich, substituted aromatic ring is generally stable, but the choice of oxidant can significantly impact yield, purity, and scalability. Several methods are available, each with distinct advantages and operational considerations.[2][3]

Comparative Analysis of Key Oxidation Reagents

The selection of an appropriate oxidant is dictated by factors such as functional group tolerance, reaction conditions, and environmental impact. While classic reagents like pyridinium chlorochromate (PCC) are effective, they involve toxic heavy metals.[4][5] Modern methods offer milder conditions and a more favorable environmental profile.

MethodKey ReagentsTypical Temp.AdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CHigh yields, excellent functional group tolerance, avoids heavy metals.[2][6]Requires cryogenic temperatures; produces volatile, malodorous dimethyl sulfide (DMS) and toxic CO gas.[6][7]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp.Very mild conditions, rapid reaction times, simple workup, broad functional group tolerance.[8][9]DMP is potentially explosive under shock or heat; stoichiometric use of a hypervalent iodine reagent.
PCC Oxidation Pyridinium ChlorochromateRoom Temp.Operationally simple, well-established.[10]Uses carcinogenic Cr(VI); requires an anhydrous solvent to prevent over-oxidation.[4]
TEMPO-Catalyzed TEMPO (catalyst), NaOCl or H₂O₂Room Temp."Green" catalytic method using inexpensive terminal oxidants; mild conditions.[11][12]Can require careful optimization of catalyst loading and co-oxidants for new substrates.[13]

Based on this analysis, the Swern and Dess-Martin oxidations represent the most reliable and widely applicable choices for this specific transformation, offering high selectivity without the use of heavy metals.

Protocol I: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride to form a highly reactive electrophilic sulfur species.[7] This method is renowned for its mildness and its ability to halt oxidation precisely at the aldehyde stage.[2]

Mechanism of the Swern Oxidation

The reaction proceeds in three main stages:

  • Activation of DMSO: At low temperature (-78 °C), DMSO reacts with oxalyl chloride to form chloro(dimethyl)sulfonium chloride, releasing CO and CO₂ gases.[14][15]

  • Alcohol Addition: The substrate, (2,5-Difluoro-4-methylphenyl)methanol, attacks the electrophilic sulfur atom, forming a key alkoxysulfonium salt intermediate.[7][16]

  • Elimination: A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.

Swern_Mechanism DMSO DMSO Activated Chloro(dimethyl)sulfonium Chloride DMSO->Activated -78 °C -CO, -CO₂ OxalylCl Oxalyl Chloride (COCl)₂ OxalylCl->Activated -78 °C -CO, -CO₂ Intermediate Alkoxysulfonium Salt Activated->Intermediate -78 °C Alcohol (2,5-Difluoro-4-methylphenyl)methanol (ArCH₂OH) Alcohol->Intermediate -78 °C Ylide Sulfur Ylide Intermediate->Ylide Deprotonation Base Triethylamine (Et₃N) Base->Ylide Deprotonation Aldehyde 2,5-Difluoro-4-methylbenzaldehyde (ArCHO) Ylide->Aldehyde Intramolecular Elimination Byproducts DMS + Et₃NHCl Ylide->Byproducts

Caption: Mechanism of the Swern Oxidation.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)Equiv.
(2,5-Difluoro-4-methylphenyl)methanol158.151.58 g10.01.0
Oxalyl Chloride126.931.15 mL13.01.3
Dimethyl Sulfoxide (DMSO)78.131.85 mL26.02.6
Triethylamine (Et₃N)101.197.0 mL50.05.0
Dichloromethane (DCM), anhydrous-~100 mL--
Step-by-Step Protocol

CRITICAL: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the stench of dimethyl sulfide. All glassware must be rigorously dried to prevent side reactions.

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 60 mL) and dimethyl sulfoxide (DMSO, 1.85 mL, 26.0 mmol).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.15 mL, 13.0 mmol) dropwise via syringe over 10 minutes.[17] Stir the resulting solution at -78 °C for 15 minutes. A white precipitate may form.

  • Substrate Addition: Dissolve (2,5-Difluoro-4-methylphenyl)methanol (1.58 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 45-60 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Base Addition: Add triethylamine (Et₃N, 7.0 mL, 50.0 mmol) dropwise over 10 minutes. The mixture may become thick with precipitated triethylammonium chloride.

  • Warm-up: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[14]

Workup and Purification
  • Quenching: Add water (50 mL) to the reaction mixture and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).[14]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2,5-difluoro-4-methylbenzaldehyde as a pure solid or oil.

Protocol II: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to achieve a mild and highly selective oxidation.[8] It is particularly valued for its operational simplicity and room temperature conditions.[9]

Mechanism of the Dess-Martin Oxidation

The reaction begins with the ligand exchange between the alcohol and an acetate group on the DMP reagent.[1][18] This is followed by an intramolecular proton transfer and a concerted elimination step, which releases the aldehyde, acetic acid, and the reduced iodine(III) byproduct (IBX).[18]

DMP_Mechanism Alcohol (2,5-Difluoro-4-methylphenyl)methanol (ArCH₂OH) Intermediate Periodinane Ester Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Intermediate Ligand Exchange Aldehyde 2,5-Difluoro-4-methylbenzaldehyde (ArCHO) Intermediate->Aldehyde Concerted Elimination Byproducts IBX byproduct + Acetic Acid Intermediate->Byproducts

Caption: Mechanism of the Dess-Martin Oxidation.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)Equiv.
(2,5-Difluoro-4-methylphenyl)methanol158.151.58 g10.01.0
Dess-Martin Periodinane (DMP)424.145.10 g12.01.2
Sodium Bicarbonate (NaHCO₃)84.011.7 g20.02.0
Dichloromethane (DCM), anhydrous-~100 mL--
Step-by-Step Protocol

SAFETY: Dess-Martin Periodinane can be shock-sensitive, especially when completely dry or heated. Handle with care and avoid grinding.

  • Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add (2,5-Difluoro-4-methylphenyl)methanol (1.58 g, 10.0 mmol), sodium bicarbonate (1.7 g, 20.0 mmol, to buffer the acetic acid byproduct), and anhydrous DCM (100 mL).[8]

  • Reagent Addition: Add the Dess-Martin periodinane (5.10 g, 12.0 mmol) to the stirred suspension in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

Workup and Purification
  • Quenching: Upon completion, add a 1:1 mixture of saturated aqueous NaHCO₃ (50 mL) and saturated aqueous Na₂S₂O₃ (50 mL) to the reaction flask. Stir vigorously for 15-20 minutes until the layers are clear. This reduces the unreacted DMP and dissolves the iodine byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in the Swern protocol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion / Reaction Stalls - Inactive or wet reagents (DMP, DMSO).- Insufficient reaction time.- (Swern) Temperature too high during activation.- Use fresh, high-purity reagents and anhydrous solvents.- Allow longer reaction times, monitoring by TLC.- Maintain strict temperature control at -78 °C.
Formation of Carboxylic Acid - (PCC) Presence of water.- (DMP) Some substrates can over-oxidize with excess reagent or prolonged time, though rare.[19]- Ensure anhydrous conditions for all protocols.- Use the minimum effective equivalents of oxidant (e.g., 1.1-1.2 eq).
Complex Mixture of Byproducts - (Swern) Addition of base before alcohol is fully consumed.- (Swern) Warming the reaction before base addition.- Follow the specified order of addition rigorously.- Do not allow the reaction to warm prematurely.

Conclusion

Both the Swern and Dess-Martin oxidation protocols provide highly efficient and selective pathways for the synthesis of 2,5-difluoro-4-methylbenzaldehyde from its corresponding alcohol. The Swern oxidation is a classic, high-yielding method ideal for scales where cryogenic conditions are feasible. The Dess-Martin oxidation offers significant operational simplicity, proceeding rapidly at room temperature, making it an excellent choice for rapid synthesis and library generation. The choice between these methods will depend on available equipment, scale, and specific laboratory safety protocols. By understanding the underlying mechanisms and adhering to the detailed procedures outlined, researchers can confidently execute this critical transformation in their drug discovery and development programs.

References

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link][14]

  • Organic Chemistry Portal. Swern Oxidation. [Link][2]

  • Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link][7]

  • Jakub Iskra. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. [Link][15]

  • Wikipedia. Swern oxidation. [Link][6]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link][16]

  • Serre, A. R. E., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. [Link][19]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link][1]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link][17]

  • Wang, N., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. [Link][11]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link][4]

  • Wikipedia. Dess–Martin periodinane. [Link][3]

  • Wikipedia. Dess–Martin oxidation. [Link][8]

  • The Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link][12]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link][10]

  • Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Green Chemistry. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link][5]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link][18]

  • ResearchGate. TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes.... [Link][13]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link][9]

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Application Notes and Protocols for the Esterification of (2,5-Difluoro-4-methylphenyl)methanol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Benzyl Esters in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. (2,5-Difluoro-4-methylphenyl)methanol is a valuable building block in this context, offering a scaffold that can be readily derivatized to explore a wide chemical space. The esterification of this alcohol with a diverse range of carboxylic acids yields novel fluorinated benzyl esters, which are of significant interest to researchers in drug development and materials science. These esters can serve as prodrugs, bioactive compounds, or key intermediates in the synthesis of more complex molecular architectures.

This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of esters derived from (2,5-Difluoro-4-methylphenyl)methanol. We will explore three robust and widely applicable esterification methods: the classic Fischer-Speier Esterification, the mild Steglich Esterification for sensitive substrates, and the stereochemically controlled Mitsunobu Reaction. For each method, we will delve into the mechanistic underpinnings, provide step-by-step protocols, and discuss critical experimental parameters.

Chemical Structures and Nomenclature

Compound NameStructure
(2,5-Difluoro-4-methylphenyl)methanol(2,5-Difluoro-4-methylphenyl)methanol structure
Carboxylic Acid (Generic)Carboxylic acid structure
(2,5-Difluoro-4-methylphenyl)methyl ester (Generic)Ester product structure

Protocol 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a stalwart of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This equilibrium-driven process is typically facilitated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the reaction to completion.[2][3]

Causality of Experimental Choices:
  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

  • Excess Reagent/Water Removal: To favor the formation of the ester product, Le Châtelier's principle is applied by either using an excess of one of the reactants (typically the less expensive one) or by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[1]

  • Temperature: The reaction is generally performed at reflux to increase the reaction rate.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow start Start reactants Combine Alcohol, Carboxylic Acid, & Solvent start->reactants catalyst Add Acid Catalyst reactants->catalyst reflux Reflux with Water Removal catalyst->reflux workup Aqueous Work-up reflux->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, FTIR, MS) purification->analysis end End analysis->end

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add (2,5-Difluoro-4-methylphenyl)methanol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a suitable solvent (e.g., toluene, 5-10 mL per mmol of alcohol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05 eq.) or p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Continue refluxing until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Protocol 2: Steglich Esterification - Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method for the formation of esters under mild, often room temperature, conditions.[6] It is particularly well-suited for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification. This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7]

Causality of Experimental Choices:
  • Carbodiimide (DCC or EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP Catalyst: DMAP acts as a potent nucleophilic catalyst by reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the ester.[7]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent unwanted side reactions with water.

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow start Start reactants Combine Alcohol, Carboxylic Acid, DMAP & Solvent start->reactants coupling_agent Add Carbodiimide (DCC or EDC) reactants->coupling_agent stir Stir at Room Temperature coupling_agent->stir filtration Filter Urea Byproduct stir->filtration workup Aqueous Work-up filtration->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, FTIR, MS) purification->analysis end End analysis->end Mitsunobu_Reaction_Workflow start Start reactants Combine Alcohol, Carboxylic Acid, & PPh₃ in Solvent start->reactants azo_addition Add Azodicarboxylate (DEAD or DIAD) Dropwise at 0 °C reactants->azo_addition stir Stir at Room Temperature azo_addition->stir concentration Concentrate Reaction Mixture stir->concentration purification Purification (Column Chromatography) concentration->purification analysis Characterization (NMR, FTIR, MS) purification->analysis end End analysis->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,5-Difluoro-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,5-Difluoro-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated aromatic alcohol. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of (2,5-Difluoro-4-methylphenyl)methanol, typically achieved through the reduction of 2,5-difluoro-4-methylbenzaldehyde, is a generally robust transformation. However, like any chemical synthesis, it is susceptible to side reactions that can impact yield and purity. This section provides a detailed, question-and-answer-style troubleshooting guide to address these specific issues.

Question 1: My yield of (2,5-Difluoro-4-methylphenyl)methanol is significantly lower than expected, and I've isolated a non-polar byproduct. What could be the issue?

Answer: A common cause for low yields of the desired benzyl alcohol, accompanied by a non-polar byproduct, is over-reduction . This side reaction converts the product, (2,5-Difluoro-4-methylphenyl)methanol, into 2,5-difluoro-1,4-dimethylbenzene (also known as 2,5-difluoro-p-xylene).

Causality and Mechanism:

Over-reduction is particularly prevalent when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or under harsh reaction conditions such as high temperatures or prolonged reaction times.[1] The benzylic alcohol is susceptible to further reduction, a process known as hydrogenolysis, especially with catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[2] The mechanism involves the activation of the benzylic C-O bond, which is more readily cleaved than a typical alcohol C-O bond due to the stability of the resulting benzylic intermediate.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Opt for a milder reducing agent. Sodium borohydride (NaBH₄) is an excellent choice for the reduction of aldehydes to primary alcohols and is significantly less reactive than LiAlH₄.[3][4] NaBH₄ typically does not reduce benzylic alcohols to the corresponding alkanes under standard conditions.

  • Temperature Control: Perform the reduction at a low temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help to minimize over-reduction.

  • Stoichiometry: Use a carefully controlled amount of the reducing agent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient for complete conversion of the aldehyde without promoting over-reduction.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting aldehyde is consumed to prevent further reduction of the product.

Question 2: My NMR spectrum shows signals corresponding to a product with fewer than two fluorine atoms. What is the likely side reaction?

Answer: The loss of fluorine atoms from the aromatic ring is indicative of a side reaction known as hydrodefluorination . This process replaces a carbon-fluorine (C-F) bond with a carbon-hydrogen (C-H) bond.[5]

Causality and Mechanism:

Hydrodefluorination can be a significant issue when using certain catalytic hydrogenation methods or very strong, non-selective reducing agents.[6][7] The C-F bond is generally strong, but it can be cleaved under forcing conditions, especially in the presence of transition metal catalysts that can undergo oxidative addition into the C-F bond.[5][8] The reaction is driven by the formation of a thermodynamically stable metal-fluoride bond.[5]

Troubleshooting Protocol:

  • Avoid Harsh Catalytic Hydrogenation: If using catalytic hydrogenation, select a catalyst and conditions known to be less prone to hydrodefluorination. For example, some nickel or ruthenium-based catalysts have been specifically studied for this transformation.[8] However, for a simple aldehyde reduction, hydride reagents are generally a safer choice to avoid this side reaction.

  • Use of Hydride Reagents: Stick to standard hydride reducing agents like NaBH₄ or even LiAlH₄ under controlled conditions (low temperature, short reaction time). These reagents are less likely to induce hydrodefluorination compared to some catalytic systems.

  • Alternative Hydrogen Sources: If catalytic transfer hydrogenation is desired, the choice of hydrogen donor can be critical. Protic solvents like ethanol can sometimes participate in the reaction.[9][10]

Question 3: I have observed the formation of an acidic byproduct and my desired alcohol. What could be happening?

Answer: If you are starting with 2,5-difluoro-4-methylbenzaldehyde and observe both the corresponding carboxylic acid (2,5-difluoro-4-methylbenzoic acid) and the desired alcohol, you are likely encountering a Cannizzaro reaction .[11][12]

Causality and Mechanism:

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, like your starting material).[12][13] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while the other is oxidized to the carboxylic acid.[11][14] This occurs when the reduction process is slow or incomplete, and there is a sufficient concentration of a strong base present.

Troubleshooting Protocol:

  • Control of pH: Ensure that the reaction conditions are not overly basic before the reduction is complete. If a strong base is used in a prior step, it should be neutralized or removed before the addition of the reducing agent.

  • Efficient Reduction: The key to avoiding the Cannizzaro reaction is to ensure that the desired reduction of the aldehyde is much faster than the base-induced disproportionation. Using an effective reducing agent like NaBH₄ in a suitable solvent (e.g., methanol or ethanol) will favor the desired reaction pathway.[4]

  • Order of Addition: Add the reducing agent to the solution of the aldehyde. This ensures that the aldehyde is always in the presence of the reducing agent, minimizing the opportunity for the base-induced side reaction to occur.

Question 4: I have isolated a high molecular weight, less polar byproduct. What is its likely identity?

Answer: The formation of a high molecular weight, less polar byproduct suggests the formation of a dibenzyl ether . In this case, it would be bis((2,5-difluoro-4-methylphenyl)methyl) ether.

Causality and Mechanism:

Benzyl alcohols can undergo acid-catalyzed dehydration to form symmetrical ethers.[15] If the reaction workup involves strongly acidic conditions, or if the reaction is run at elevated temperatures, two molecules of the product alcohol can condense with the elimination of a water molecule. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a good leaving group (water), allowing a second molecule of the alcohol to act as a nucleophile.

Troubleshooting Protocol:

  • Neutral or Mildly Acidic Workup: During the workup of the reaction, avoid using strong, hot acids. If an acidic wash is necessary, use a dilute, cold acid solution and minimize the contact time.

  • Temperature Control: Avoid excessive heating during the reaction and subsequent purification steps (e.g., distillation) to prevent thermal decomposition and ether formation.

  • Alternative Etherification Conditions: Be aware that certain reagents can promote etherification. For instance, some iron chlorides have been shown to catalyze the etherification of benzyl alcohols.[16]

Summary of Potential Side Products and Mitigation Strategies
Side ProductSide ReactionKey Contributing FactorsRecommended Mitigation Strategy
2,5-Difluoro-1,4-dimethylbenzeneOver-reductionStrong reducing agents (e.g., LiAlH₄), high temperature, prolonged reaction time, certain hydrogenation catalysts (e.g., Pd/C).[1][2]Use a milder reducing agent (e.g., NaBH₄), maintain low reaction temperatures, and monitor the reaction closely.[3][4]
Monofluoro- or non-fluorinated methylphenyl)methanolHydrodefluorinationHarsh catalytic hydrogenation conditions, certain transition metal catalysts.[5][6]Use hydride-based reducing agents instead of catalytic hydrogenation. If hydrogenation is necessary, carefully select the catalyst and conditions.
2,5-Difluoro-4-methylbenzoic acidCannizzaro ReactionPresence of a strong base, slow or incomplete reduction.[11][12]Ensure efficient reduction, control pH to avoid strongly basic conditions, and choose the correct order of reagent addition.
Bis((2,5-difluoro-4-methylphenyl)methyl) etherDimerization/EtherificationStrongly acidic conditions (especially during workup), high temperatures.[15]Use neutral or mildly acidic workup conditions, avoid excessive heat during reaction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of (2,5-Difluoro-4-methylphenyl)methanol?

A1: The most common and direct precursor is 2,5-difluoro-4-methylbenzaldehyde. This allows for a straightforward one-step reduction to the desired alcohol.

Q2: Which reducing agent is best for this synthesis?

A2: For a clean and high-yielding reaction, Sodium Borohydride (NaBH₄) is highly recommended.[4] It is selective for aldehydes and ketones and is less likely to cause over-reduction or other side reactions compared to more powerful agents like Lithium Aluminum Hydride (LiAlH₄).[1][3]

Q3: What are the ideal solvents for the reduction with NaBH₄?

A3: Protic solvents such as methanol or ethanol are excellent choices for NaBH₄ reductions.[4] They are capable of dissolving both the aldehyde and the borohydride, and they also serve as the proton source during the workup to protonate the intermediate alkoxide.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the more non-polar starting aldehyde and the more polar product alcohol. The spots can be visualized under a UV lamp.

Q5: What are the recommended purification techniques for the final product?

A5: After an aqueous workup to remove inorganic salts, the crude product can be purified by column chromatography on silica gel if minor impurities are present. Alternatively, if the crude product is relatively clean, recrystallization from a suitable solvent system can be an effective purification method.

Visualizing the Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the desired reaction and the key side reactions.

Desired Reaction Pathway

G cluster_main Desired Reduction Start 2,5-Difluoro-4-methylbenzaldehyde Product (2,5-Difluoro-4-methylphenyl)methanol Start->Product NaBH4, MeOH

Caption: Desired reduction of the aldehyde to the primary alcohol.

Troubleshooting Logic for Side Reactions

G Start Synthesis of (2,5-Difluoro-4-methylphenyl)methanol LowYield Low Yield or Impure Product Start->LowYield OverReduction Over-reduction Product (2,5-Difluoro-p-xylene) LowYield->OverReduction Non-polar byproduct HDF Hydrodefluorination Product LowYield->HDF Loss of Fluorine Cannizzaro Cannizzaro Products (Acid + Alcohol) LowYield->Cannizzaro Acidic byproduct Ether Dimerization Product (Dibenzyl Ether) LowYield->Ether High MW byproduct Sol1 Use milder reducing agent (NaBH4) Lower temperature OverReduction->Sol1 Sol2 Avoid harsh catalytic hydrogenation HDF->Sol2 Sol3 Control pH, ensure efficient reduction Cannizzaro->Sol3 Sol4 Neutral workup, avoid high temperatures Ether->Sol4

Caption: Troubleshooting flowchart for identifying and solving common side reactions.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). SILP hydrogenation of 4‐fluorobenzaldehyde in different ionic liquids. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

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  • Journal of the American Chemical Society. (2025, September 24). Selective Toluene Electrooxidation to Benzyl Alcohol. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for (2,5-Difluoro-4-methylphenyl)methanol Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The efficient and selective conversion of (2,5-Difluoro-4-methylphenyl)methanol is a critical step in the synthesis of numerous high-value pharmaceutical intermediates. The primary transformation of interest is its oxidation to the corresponding aldehyde, (2,5-Difluoro-4-methylphenyl)formaldehyde, a key building block. Achieving high conversion and selectivity is paramount to ensure process efficiency, purity of the final Active Pharmaceutical Ingredient (API), and economic viability. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to assist researchers in navigating the complexities of catalyst selection for this specific transformation.

Section 1: Catalyst Selection Framework (FAQs)

This section addresses high-level strategic questions researchers face when designing a catalytic process for pharmaceutical applications.

Q1: What are the primary objectives when selecting a catalyst for the oxidation of (2,5-Difluoro-4-methylphenyl)methanol?

The primary objective is to achieve a highly selective and efficient conversion of the starting alcohol to the desired product, typically the aldehyde. Key performance indicators are:

  • High Selectivity: The catalyst must preferentially catalyze the oxidation of the alcohol to the aldehyde without significant over-oxidation to the corresponding carboxylic acid.[1] This is crucial as the carboxylic acid is often an impurity that is difficult to remove.

  • High Conversion: The reaction should proceed to near completion to maximize yield and simplify downstream purification.

  • Process Robustness: The catalyst should be stable under the reaction conditions and not be easily poisoned or deactivated.

  • Economic & Environmental Viability: The catalyst should be cost-effective, and the overall process should align with the principles of green chemistry, for instance, by using a mild oxidant like air or hydrogen peroxide.[2][3]

Q2: How do I apply a systematic framework for catalyst selection in a pharmaceutical development setting?

In the pharmaceutical industry, catalyst and route selection are governed by a set of principles often summarized by the acronym SELECT (Safety, Environmental, Legal, Economics, Control, Throughput).[4]

  • Safety: Prioritize catalysts and reagents with low toxicity and processes that avoid hazardous conditions (e.g., high pressures or temperatures).

  • Environmental: Choose catalysts that are non-toxic and processes that minimize waste. Heterogeneous catalysts are often preferred as they are more easily separated and recycled.

  • Legal: Ensure the chosen catalytic process does not infringe on existing patents.

  • Economics: The cost of the catalyst, solvent, and overall process must be viable for large-scale production.[3]

  • Control: The reaction must be reproducible and well-controlled to consistently meet stringent API quality specifications.

  • Throughput: The selected process should allow for a high space-time yield, maximizing the output from a given reactor volume.

Q3: What are the most promising classes of catalysts for the selective oxidation of substituted benzyl alcohols like this one?

Several classes of catalysts have shown high efficacy for the selective oxidation of benzyl alcohols. The choice depends on the desired product (aldehyde vs. acid) and process constraints.

  • Palladium (Pd)-Based Catalysts: Bimetallic Pd catalysts, such as Pd-Fe or Pd-Zn supported on materials like TiO₂, are highly effective for selective oxidation to the aldehyde.[5][6] They often exhibit high activity and can utilize molecular oxygen as the oxidant.

  • Iron (Fe)-Based Catalysts: Simple iron salts like Fe(NO₃)₃ have demonstrated excellent catalytic activity for benzyl alcohol oxidation, providing a cost-effective and environmentally benign option.[7]

  • Copper (Cu)-Based Catalysts: Copper-based systems, often used in conjunction with co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are well-established for selective alcohol oxidation.[8]

  • Metal-Free Catalysts: Nitrogen-enriched carbon nanotubes (NCNTs) are an emerging class of metal-free catalysts that can effectively oxidize benzyl alcohols, often with unique selectivity profiles.[9][10]

  • Tungstate (WO₄²⁻)-Based Catalysts: For conversions to the carboxylic acid, tungstate-based catalysts immobilized on porous frameworks are highly efficient, using hydrogen peroxide as a green oxidant.[11]

Section 2: Troubleshooting Guide

This guide is designed to address specific experimental issues in a direct question-and-answer format.

Q: My reaction has stalled, showing low conversion of (2,5-Difluoro-4-methylphenyl)methanol. What are the likely causes and how can I fix it?

A: Low conversion is a common issue that can stem from several factors.

  • Cause 1: Catalyst Deactivation. The catalyst may be deactivated by impurities in the starting material or solvent, or by product inhibition. Over-oxidation to the carboxylic acid is a known inhibitor for some catalyst systems, such as those based on gold.[12]

    • Solution: Ensure all reagents and solvents are of high purity. If product inhibition is suspected, consider adding a non-nucleophilic base like K₂CO₃ to neutralize the acidic byproduct.[12] Alternatively, running the reaction at a lower conversion and recycling the starting material may be an option.

  • Cause 2: Insufficient Oxidant. If using a gaseous oxidant like air or O₂, poor gas-liquid mass transfer can limit the reaction rate.

    • Solution: Increase the stirring rate to improve mixing and enhance the dissolution of the gas into the liquid phase. Ensure the oxidant is being supplied at an adequate flow rate.

  • Cause 3: Sub-optimal Reaction Conditions. The temperature or pressure may not be optimal for the chosen catalyst.

    • Solution: Systematically screen a range of temperatures. For many oxidations, a moderate temperature of 50-80°C is a good starting point.[5][10]

Q: I am getting a significant amount of the carboxylic acid byproduct. How can I improve selectivity towards the aldehyde?

A: Over-oxidation is a classic challenge in this type of reaction.[1]

  • Cause 1: Inherently High Activity of the Catalyst/Oxidant System. Some catalyst systems are too aggressive and will readily oxidize the intermediate aldehyde.

    • Solution 1: Reduce the reaction temperature. This will slow down both the primary and secondary oxidation steps, but often the secondary oxidation is more sensitive to temperature, thus improving selectivity.

    • Solution 2: Use a milder oxidant. If using a strong oxidant, consider switching to molecular air or a controlled feed of hydrogen peroxide.

    • Solution 3: Employ a catalyst system known for high aldehyde selectivity. For example, dual catalysis systems using nitric acid in a fluorinated alcohol solvent have been shown to inhibit over-oxidation.[13]

  • Cause 2: Long Reaction Time. The longer the aldehyde product is exposed to the catalytic conditions, the more likely it is to over-oxidize.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., GC, HPLC). Stop the reaction once the peak conversion of the aldehyde is reached, even if some starting material remains. The unreacted alcohol can often be easily separated and recycled.

Q: I am observing an unknown byproduct in my reaction mixture. What could it be?

A: Besides over-oxidation, other side reactions can occur.

  • Possible Byproduct 1: Benzyl Benzoate Analogue. This can form from the reaction between the starting alcohol and the product aldehyde. This is particularly noted in some gold-catalyzed systems.[12]

    • Solution: Adjusting the reaction conditions, such as temperature and reactant concentrations, may disfavor this side reaction. Adding a base can sometimes promote this reaction, so its effect should be carefully evaluated.[12]

  • Possible Byproduct 2: Toluene Analogue. In some metal-free catalytic systems using peroxides, a reduced product (e.g., 2,5-Difluoro-1,4-dimethylbenzene) can be formed as a side product.[9]

    • Solution: This is highly specific to the reaction mechanism. If this product is observed, a change in the catalyst or oxidant system is likely required.

Section 3: Data & Visualizations

Catalyst Performance Comparison

The table below summarizes the performance of various catalytic systems applicable to benzyl alcohol oxidation, providing a baseline for catalyst selection.

Catalyst SystemOxidantSolventTemp. (°C)ConversionSelectivity (to Aldehyde)Key Advantages & Considerations
1% PdFe/TiO₂[5]O₂/H₂Methanol50High>95%High activity and selectivity. Requires H₂ for in-situ H₂O₂ generation.
Fe(NO₃)₃·9H₂O[7]O₂Toluene110~46%~98%Inexpensive, readily available catalyst. Uses air as the oxidant.
MOF-808(Cu₃)/TEMPO[8]O₂Toluene30~96%~79% (to DFF)High conversion at low temperature. Heterogeneous catalyst is recyclable.
NCNT-700[9]TBHPAcetonitrile8099%~78%Metal-free system. Can produce a reduced alkane as a byproduct.
HNO₃ / HFIP[13]O₂HFIPRT>99%>99%Excellent selectivity. Fluorinated solvent (HFIP) is expensive.
Experimental & Troubleshooting Workflows

The following diagrams, generated using DOT language, illustrate logical workflows for catalyst screening and troubleshooting.

Catalyst_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_scale Phase 4: Scale-Up A Define Target Product (Aldehyde vs. Acid) B Review Literature for Candidate Catalyst Classes (e.g., Pd, Fe, Cu, Metal-Free) A->B C Parallel Screening of Catalyst Candidates B->C D Analyze Conversion & Selectivity (GC/HPLC) C->D E Identify Top 1-3 Performers D->E F Optimize Reaction Parameters (Temp, Time, Catalyst Load) E->F G Test Catalyst Recyclability & Robustness F->G H Confirm Performance on Larger Scale G->H

Caption: A typical workflow for selecting and optimizing a catalyst.

Troubleshooting_Workflow action action Start Problem Observed LowConv Low Conversion? Start->LowConv LowSelect Poor Selectivity? LowConv->LowSelect No action1 1. Verify Reagent Purity 2. Increase Stirring/Oxidant Flow 3. Increase Temperature 4. Increase Catalyst Loading LowConv->action1 Yes action2 1. Reduce Reaction Temperature 2. Monitor Reaction vs. Time 3. Switch to Milder Oxidant 4. Add Base (if acid byproduct) LowSelect->action2 Yes End Problem Resolved LowSelect->End No action1->End action2->End

Caption: A decision tree for troubleshooting common experimental issues.

Section 4: Experimental Protocol Example

This protocol describes a general procedure for the aerobic oxidation of (2,5-Difluoro-4-methylphenyl)methanol using a heterogeneous palladium-based catalyst, inspired by methodologies for similar substrates.[5]

Materials:

  • (2,5-Difluoro-4-methylphenyl)methanol

  • 1% Pd-Fe / TiO₂ catalyst

  • Methanol (Anhydrous)

  • Pressurized reaction vessel (e.g., Parr autoclave) equipped with gas inlet, pressure gauge, and magnetic stirring.

  • Gas supply (e.g., a certified mixture of 5% H₂ / 25% O₂ in N₂ or separate feeds)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and has been leak-tested.

  • Charging the Reactor: To the vessel, add (2,5-Difluoro-4-methylphenyl)methanol (1.0 eq), the 1% Pd-Fe / TiO₂ catalyst (typically 0.5 - 2 mol% Pd relative to substrate), and methanol to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

  • Sealing and Purging: Seal the reactor. Purge the headspace with an inert gas (N₂ or Ar) three times to remove ambient air.

  • Pressurization and Heating: Begin vigorous stirring. Pressurize the reactor with the O₂/H₂ gas mixture to the desired pressure (e.g., 1-3 MPa). Heat the reaction mixture to the target temperature (e.g., 50°C). Note: The presence of hydrogen is part of an in-situ generation system for the oxidant in some protocols; direct use of air or oxygen is also common and may be safer depending on the specific catalyst.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure. Periodically (e.g., every hour), carefully take a small aliquot of the reaction mixture for analysis by GC or LC-MS to monitor the consumption of the starting material and the formation of the aldehyde and any byproducts.

  • Reaction Quench and Work-up: Once the reaction has reached the desired conversion, cool the vessel to room temperature and carefully vent the excess pressure.

  • Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with fresh solvent and potentially reused after appropriate regeneration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or distillation.

Section 5: References

  • Frontiers. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. [Link]

  • ResearchGate. (2008). Synthesis of 2,5‐Diformylfuran and Furan‐2,5‐Dicarboxylic Acid by Catalytic Air‐Oxidation of 5‐Hydroxymethylfurfural. [Link]

  • Royal Society of Chemistry. (2022). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. [Link]

  • Lakeland University. Oxidation of benzyl alcohol to benzaldehyde. [Link]

  • MDPI. (2020). 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. [Link]

  • ACS Publications. (2018). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H₂O₂ Production over Supported Pd-Based Catalysts. [Link]

  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]

  • MDPI. (2014). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. [Link]

  • MDPI. (2024). Metal-Free Catalytic Conversion of Veratryl and Benzyl Alcohols through Nitrogen-Enriched Carbon Nanotubes. [Link]

  • ResearchGate. (2007). Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. [Link]

  • ACS Green Chemistry Institute. Recap of the SELECT Criteria. [Link]

  • OAText. (2016). Green chemistry concept: Applications of catalysis in pharmacuetical industry. [Link]

  • MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO₄²⁻ Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. [Link]

  • Pass My Exams. Oxidation of Methanol. [Link]

  • NIH National Library of Medicine. (2017). Benzyl alcohol oxidation with Pd-Zn/TiO₂: computational and experimental studies. [Link]

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Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of (2,5-Difluoro-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level blueprint of a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of (2,5-Difluoro-4-methylphenyl)methanol, a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of spectral data, delving into the causal relationships between molecular structure and NMR observables. We will dissect the spectrum of our target molecule, compare it with simpler analogues to understand the influence of substituents, provide a rigorous experimental protocol for data acquisition, and visually summarize key concepts through diagrams.

Deciphering the ¹H NMR Spectrum of (2,5-Difluoro-4-methylphenyl)methanol: A Predictive Analysis

The ¹H NMR spectrum of a molecule is a unique fingerprint, dictated by the chemical environment of each proton. For (2,5-Difluoro-4-methylphenyl)methanol, we can predict a characteristic set of signals based on fundamental NMR principles and data from related structures. The key structural features that will govern the appearance of the spectrum are the aromatic ring with its three distinct substituents (two fluorine atoms and a methyl group) and the benzylic alcohol moiety.

Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
-CH₃~2.2 - 2.4Singlet3HN/A
-OHVariable (typically 1.5 - 4.0)Singlet (broad)1HN/A
-CH₂OH~4.7Singlet or Doublet2HPossible coupling to -OH
Ar-H (H-3)~6.9 - 7.1Doublet of doublets1HJ(H-F), J(H-H)
Ar-H (H-6)~7.1 - 7.3Doublet of doublets1HJ(H-F), J(H-H)

Causality Behind the Predictions:

  • Aromatic Protons (Ar-H): Protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm[1][2]. This is due to the diamagnetic anisotropy of the aromatic ring, which creates a "ring current" that deshields the aromatic protons. In our target molecule, the two aromatic protons are chemically non-equivalent due to the substitution pattern. Their signals are expected to be split into doublet of doublets due to coupling with both the adjacent fluorine atoms and the other aromatic proton.

  • Benzylic Protons (-CH₂OH): Protons on a carbon adjacent to an aromatic ring, known as benzylic protons, typically appear in the range of 4.5-5.0 ppm.[1] The signal for the two benzylic protons in (2,5-Difluoro-4-methylphenyl)methanol is predicted to be a singlet. However, under certain conditions (e.g., in a very pure, dry solvent like DMSO-d₆), coupling to the hydroxyl proton can be observed, resulting in a doublet.[3]

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring will give rise to a singlet in the upfield region, typically around 2.3 ppm.[1]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It often appears as a broad singlet due to rapid chemical exchange with other protic species (like trace water) in the sample.

Comparative Spectral Analysis: Unveiling Substituent Effects

To truly appreciate the nuances of the ¹H NMR spectrum of (2,5-Difluoro-4-methylphenyl)methanol, a comparison with simpler, related molecules is instructive. We will consider benzyl alcohol and (4-methylphenyl)methanol as our comparative standards.

CompoundAr-H Chemical Shift (δ, ppm)-CH₂OH Chemical Shift (δ, ppm)Other Signals (δ, ppm)
Benzyl Alcohol~7.2-7.4 (multiplet)[5][6][7]~4.6 (singlet)[5][7]-OH (variable)[5][6]
(4-Methylphenyl)methanol~7.1-7.3 (two doublets)~4.6 (singlet)-CH₃ (~2.3, singlet)
(2,5-Difluoro-4-methylphenyl)methanolH-3: ~6.9-7.1, H-6: ~7.1-7.3~4.7 (singlet)-CH₃ (~2.2-2.4, singlet), -OH (variable)

Key Insights from the Comparison:

  • Fluorine's Influence: The two fluorine atoms in our target molecule are strongly electron-withdrawing groups. This has a significant impact on the chemical shifts of the adjacent aromatic protons. The fluorine at position 2 will deshield the proton at position 3, while the fluorine at position 5 will deshield the proton at position 6. This is a key reason for the distinct signals for the two aromatic protons.

  • Methyl Group's Role: The methyl group is a weak electron-donating group. In (4-methylphenyl)methanol, this leads to a slight upfield shift of the aromatic protons compared to benzyl alcohol. In our target molecule, the electron-donating effect of the methyl group is counteracted by the strong electron-withdrawing effects of the two fluorine atoms.

  • Splitting Patterns: The simple multiplet for the aromatic protons in benzyl alcohol resolves into two distinct doublets for (4-methylphenyl)methanol due to the increased symmetry. In (2,5-Difluoro-4-methylphenyl)methanol, the presence of H-F coupling further complicates the splitting pattern, leading to the predicted doublet of doublets for each aromatic proton.

A Validated Protocol for High-Resolution ¹H NMR Data Acquisition

The quality of an NMR spectrum is critically dependent on proper sample preparation and instrument setup. The following protocol outlines the steps to acquire a high-resolution ¹H NMR spectrum of (2,5-Difluoro-4-methylphenyl)methanol.

Materials:

  • (2,5-Difluoro-4-methylphenyl)methanol (5-10 mg)

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton plug

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Step-by-Step Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of (2,5-Difluoro-4-methylphenyl)methanol directly into a clean, dry vial.[8][9][10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[11] The use of a deuterated solvent is crucial to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[12]

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring a high-quality spectrum.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette with a small cotton plug directly into the NMR tube.[10][11]

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 5 cm in height.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. The lock signal ensures the stability of the magnetic field during data acquisition.[12]

    • Shim the magnetic field to optimize its homogeneity across the sample. This is a critical step for achieving sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, acquisition time). For a sample of this concentration, 8 to 16 scans should be sufficient.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Perform a Fourier transform of the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Visualizing Molecular Structure and NMR Correlations

Diagrams can greatly aid in understanding the relationships between molecular structure and NMR data.

G cluster_protons Proton Environments cluster_factors Influencing Factors Ar_H Aromatic Protons (H-3, H-6) Ring_Current Aromatic Ring Current Ar_H->Ring_Current Deshielding Fluorine Electron-Withdrawing Fluorine Ar_H->Fluorine Deshielding & Coupling CH2OH Benzylic Protons (-CH2OH) CH2OH->Ring_Current Deshielding CH3 Methyl Protons (-CH3) Methyl Electron-Donating Methyl CH3->Methyl Shielding OH Hydroxyl Proton (-OH) Exchange Chemical Exchange OH->Exchange Broadening & Shift Variability

Figure 2. Factors influencing ¹H NMR chemical shifts.

Conclusion

The ¹H NMR spectrum of (2,5-Difluoro-4-methylphenyl)methanol provides a wealth of structural information that is readily interpretable through a systematic analysis of chemical shifts, multiplicities, and integration. By understanding the fundamental principles of NMR and the predictable effects of substituents on the aromatic ring, researchers can confidently assign the observed signals to the corresponding protons in the molecule. The comparative analysis with simpler analogues highlights the significant influence of the fluorine and methyl groups on the spectral features. Adherence to a robust experimental protocol is essential for obtaining high-quality, reproducible data, which is the bedrock of accurate structural elucidation in chemical research and development.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Figueiredo, R. T. de, et al. (2018). Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. ResearchGate. [Link]

  • G-Ci, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1347–1351. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information for Catalytic hydrogenation of esters to alcohols. [Link]

  • Western University. (2013). NMR Sample Preparation. [Link]

  • ResearchGate. (2014). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl alcohol and [EMIM] OAc. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ResearchGate. (2012). An Overview of Fluorine NMR. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Wence, D. R., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(1), 459–465. [Link]

  • University College London. (2023). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • YouTube. (2023). 1H NMR SPECTRUM OF DIFLUOROPHOSPHINE, PF2H. [Link]

  • Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, Methanol-d4, simulated) (NP0024345). [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7851. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000407 - Benzyl Alcohol. [Link]

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A Comparative Guide to the 13C NMR Spectral Data of (2,5-Difluoro-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectral characteristics of (2,5-Difluoro-4-methylphenyl)methanol, a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science.

Due to the absence of publicly available experimental spectra for (2,5-Difluoro-4-methylphenyl)methanol, this guide leverages high-quality predicted data as a primary reference. To provide a robust analytical context, we will compare this predicted spectrum with experimental data from structurally analogous compounds. This comparative approach will illuminate the distinct effects of fluorine and methyl substituents on the chemical shifts of the benzene ring and the benzylic carbon, offering valuable insights for researchers working with similar fluorinated aromatic systems.

Comparative Analysis of 13C NMR Spectral Data

The 13C NMR spectrum of a substituted benzyl alcohol is highly sensitive to the nature and position of substituents on the aromatic ring. The following table compares the predicted 13C NMR chemical shifts for (2,5-Difluoro-4-methylphenyl)methanol and the related (2,5-Difluorophenyl)methanol with experimental data for key reference compounds. This comparison is crucial for understanding the incremental effects of the methyl and fluoro groups on the carbon environment.

Carbon Atom(2,5-Difluoro-4-methylphenyl)methanol (Predicted)(2,5-Difluorophenyl)methanol (Predicted)(4-Methylphenyl)methanol (Experimental)[1]Benzyl Alcohol (Experimental)[1]
C1 129.5 (dd)128.8 (dd)137.9140.9
C2 158.1 (dd)158.5 (dd)129.2128.4
C3 116.8 (dd)115.3 (dd)127.2127.4
C4 125.7 (d)116.5 (dd)137.9126.9
C5 155.9 (dd)156.2 (dd)127.2127.4
C6 114.5 (d)115.3 (dd)129.2128.4
CH₂OH 58.558.965.064.7
CH₃ 15.2-21.1-

Note: Predicted data was generated using NMRDB.org.[2] Experimental data is referenced from the Royal Society of Chemistry.[1] Chemical shifts are in ppm relative to TMS. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, indicating coupling to fluorine.

Scientific Interpretation and Causality

The predicted and experimental data reveal key trends arising from the electronic properties of the fluoro and methyl substituents.

The Influence of Fluorine Substitution

Fluorine is a highly electronegative atom that exerts a strong inductive (-I) effect and a moderate resonance (+R) effect.

  • Direct C-F Coupling: The most dramatic feature in the 13C NMR spectra of fluorinated compounds is the presence of large coupling constants between carbon and fluorine nuclei (¹JCF, ²JCF, ³JCF, etc.).[3] The carbons directly bonded to fluorine (C2 and C5 in the target molecule) are predicted to appear as doublets of doublets with large one-bond coupling constants (typically > 240 Hz).

  • Downfield Shift of Fluorine-Bearing Carbons: The strong electronegativity of fluorine deshields the directly attached carbon atoms, causing a significant downfield shift. This is evident in the predicted high chemical shifts for C2 and C5.

  • Through-Space and Through-Bond Coupling: Carbons that are two or three bonds away from a fluorine atom will also exhibit smaller couplings, leading to the complex splitting patterns (doublet of doublets) observed for most of the aromatic carbons.

The Influence of the Methyl Group

The methyl group is a weak electron-donating group through an inductive (+I) effect and hyperconjugation.

  • Shielding Effect: The electron-donating nature of the methyl group tends to shield the aromatic carbons, causing a slight upfield shift compared to their unsubstituted counterparts. This effect is most pronounced at the ipso (C4) and ortho (C3 and C5) positions.

  • Characteristic Chemical Shift: The methyl carbon itself gives rise to a characteristic signal in the aliphatic region of the spectrum, typically around 20-22 ppm.[1]

Combined Substituent Effects in (2,5-Difluoro-4-methylphenyl)methanol

The interplay of the two fluorine atoms and the methyl group in (2,5-Difluoro-4-methylphenyl)methanol results in a unique spectral fingerprint. The predicted spectrum shows the strong downfield and coupling effects of the fluorine atoms dominating the aromatic region, with the methyl group providing a subtle shielding influence and its own characteristic signal. The benzylic carbon (CH₂OH) is also influenced by the ring substituents, with its chemical shift being a balance of their electronic effects.

Experimental Protocol for 13C NMR Spectroscopy

This section provides a standardized, self-validating protocol for acquiring high-quality 13C NMR spectra for compounds such as (2,5-Difluoro-4-methylphenyl)methanol.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For compounds with different solubility, acetone-d₆, DMSO-d₆, or methanol-d₄ can be used.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and Calibration

  • Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure optimal sensitivity and pulse performance.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high resolution.

3. Data Acquisition

  • Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is typically required (e.g., 1024 to 4096 scans or more, depending on the sample concentration).

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, particularly quaternary carbons.

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

4. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

Visualizations

G cluster_0 Substituent Effects on 13C Chemical Shifts Fluorine Fluorine Aromatic Ring Carbons Aromatic Ring Carbons Fluorine->Aromatic Ring Carbons -I (Inductive), +R (Resonance) Large C-F Coupling Methyl Group Methyl Group Methyl Group->Aromatic Ring Carbons +I (Inductive) Shielding G cluster_protocol 13C NMR Experimental Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Spectrometer Setup Spectrometer Setup Sample Preparation->Spectrometer Setup Data Acquisition Data Acquisition Spectrometer Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation End End Structure Elucidation->End

Caption: Standard Workflow for 13C NMR Spectroscopy.

Conclusion

While experimental 13C NMR data for (2,5-Difluoro-4-methylphenyl)methanol remains to be reported in the literature, a comprehensive understanding of its spectral features can be achieved through a combination of high-quality prediction and comparative analysis with structurally related compounds. The strong deshielding and complex coupling patterns induced by the fluorine substituents are the most prominent features, modulated by the weaker shielding effect of the methyl group. The detailed protocol provided herein offers a robust framework for researchers to acquire their own experimental data for this and similar novel compounds, ensuring accuracy and reliability in their structural elucidation efforts. This guide serves as a valuable resource for anticipating, interpreting, and validating the 13C NMR spectra of polysubstituted aromatic compounds.

References

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Available at: [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Available at: [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information for 'Catalytic transfer hydrogenation of esters to alcohols using a [Ru(CO)₂(PNNP)] complex'. Available at: [Link]

  • Human Metabolome Database. (2020). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) for Benzyl alcohol. Available at: [Link]

  • Chegg. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

Sources

A Comparative Guide to Purity Analysis of (2,5-Difluoro-4-methylphenyl)methanol: A Gas Chromatography-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (2,5-Difluoro-4-methylphenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the downstream reaction yields and the impurity profile of the final drug substance. This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of (2,5-Difluoro-4-methylphenyl)methanol, with a primary focus on a robust Gas Chromatography (GC) method. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare its performance against alternative techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Criticality of Purity for (2,5-Difluoro-4-methylphenyl)methanol

(2,5-Difluoro-4-methylphenyl)methanol is a substituted benzyl alcohol derivative. The presence of impurities, such as unreacted starting materials, by-products from synthesis, or degradation products, can have significant consequences. For instance, structural analogs may carry through the synthetic route, leading to the formation of related impurities in the final API that can be challenging and costly to remove. Therefore, a reliable and accurate analytical method for purity determination is paramount for process control and quality assurance.

Gas Chromatography: A Powerful Tool for Purity Assessment

Gas chromatography is a premier analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of (2,5-Difluoro-4-methylphenyl)methanol.[1][2] The choice of GC is underpinned by its high resolution, sensitivity, and robustness, particularly when coupled with a Flame Ionization Detector (FID), which offers a wide linear range and excellent response to carbon-containing compounds.[3][4]

The Rationale Behind Method Development: A Step-by-Step Explanation

The development of a robust GC method is a systematic process. Here, we dissect the key considerations:

  • Column Selection: The heart of the GC separation is the capillary column. For a polar analyte like (2,5-Difluoro-4-methylphenyl)methanol, a polar stationary phase is the logical choice to achieve optimal separation from potential impurities.[5][6] A polyethylene glycol (PEG)-based column, often referred to as a WAX column, is an excellent candidate due to its ability to interact with the hydroxyl group of the alcohol, promoting retention and enabling separation based on polarity and boiling point.[7]

  • Inlet and Detector Parameters: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. Similarly, the detector temperature must be maintained at a level that prevents condensation of the analytes as they elute from the column. A Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and its durability.[8][9]

  • Oven Temperature Program: A temperature program is employed to ensure the efficient separation of compounds with a range of boiling points. The program typically starts at a lower temperature to allow for the separation of more volatile impurities, followed by a gradual ramp to a higher temperature to elute the main analyte and any less volatile impurities in a reasonable timeframe.

  • Carrier Gas: An inert carrier gas, such as helium or nitrogen, is used to transport the sample through the column.[6] The choice and flow rate of the carrier gas are optimized to achieve the best balance between analysis speed and separation efficiency.

Experimental Workflow for GC Purity Analysis

The following diagram illustrates the logical flow of the GC analysis process for (2,5-Difluoro-4-methylphenyl)methanol.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh (2,5-Difluoro-4- methylphenyl)methanol Sample Solvent Dissolve in High- Purity Solvent (e.g., Methanol) Sample->Solvent Standard Prepare Reference Standard Solution Injection Inject into GC System Solvent->Injection Separation Separation on Polar Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Report Calculation->Report Final Purity Report

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2,5-Difluoro-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects researchers, the community, and the environment. This guide provides a detailed, step-by-step protocol for the disposal of (2,5-Difluoro-4-methylphenyl)methanol, grounded in an understanding of its chemical properties and the regulatory landscape.

The disposal plan for any chemical must be predicated on a thorough hazard assessment. While a specific Safety Data Sheet (SDS) for (2,5-Difluoro-4-methylphenyl)methanol should always be the primary source of information, its chemical structure—a substituted benzyl alcohol containing a difluorinated aromatic ring—allows us to infer a robust safety and disposal profile based on analogous compounds.

Hazard Identification and Risk Assessment

(2,5-Difluoro-4-methylphenyl)methanol is an analogue of both benzyl alcohol and methanol, with the addition of two fluorine atoms on the phenyl ring. This structure informs our understanding of its potential hazards. The methanol group suggests potential toxicity, while the fluorinated aromatic ring points to considerations of environmental persistence.

Based on data from structurally related compounds, the following hazard profile should be assumed in the absence of a specific SDS:

Hazard ClassAnticipated Classification & RationaleSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful) . Methanol and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Benzyl alcohol is also classified as harmful.[4]The base molecule, methanol, is classified as toxic via oral, dermal, and inhalation routes (H301, H311, H331) and causes damage to organs.[1][2][3]
Flammability Combustible Liquid . While methanol is a highly flammable liquid[1][2] , the larger benzyl structure may increase its flash point, making it combustible rather than flammable. Prudent handling should still involve avoiding ignition sources.[4][5]Benzyl alcohol is a combustible liquid that may burn but does not ignite readily.[4]
Eye Irritation Category 2 (Causes serious eye irritation) . Benzyl alcohols are known eye irritants.[4]Precautionary statements for a similar compound include P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[6]
Environmental Hazard Potential for Persistence . The carbon-fluorine bond is exceptionally strong, making many fluorinated organic compounds resistant to natural degradation.[7][8]While some benzyl alcohols are readily biodegradable[9][10] , the presence of fluorine atoms can significantly increase environmental persistence, a hallmark of so-called "forever chemicals".[7]
Immediate Safety & Personal Protective Equipment (PPE)

Before handling waste containers of (2,5-Difluoro-4-methylphenyl)methanol, ensure a safe work environment and proper PPE are in place. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls : Always handle this chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[1][4]

    • Hand Protection : Use nitrile or other chemically resistant gloves. Double-gloving is recommended for handling concentrated waste.

    • Body Protection : A flame-resistant lab coat should be worn and kept buttoned.[11]

Waste Segregation & Collection Protocol

Proper segregation at the point of generation is critical to prevent dangerous reactions and to ensure the waste is routed to the correct disposal facility.

Step 1: Select the Appropriate Waste Container

  • Use a clearly labeled, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[12][13] The container must have a secure, tight-fitting lid.[12][13]

  • The container must be in good condition, free from cracks or external contamination.[12]

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label.[13]

  • Clearly write the full chemical name: "(2,5-Difluoro-4-methylphenyl)methanol". Do not use abbreviations.

  • List all components of the waste stream, including solvents and their approximate percentages.

  • Indicate the relevant hazards by ticking the appropriate boxes (e.g., Toxic, Flammable/Combustible).

Step 3: Accumulate the Waste

  • Keep the waste container closed at all times except when adding waste.[13] This prevents the release of vapors and protects against spills.

  • Store the container in a designated satellite accumulation area within the laboratory, preferably in a secondary container to contain any potential leaks.[5]

  • Do not mix this waste stream with other, incompatible waste types (e.g., strong acids, bases, or oxidizers).

Step 4: Managing Contaminated Solids

  • Disposable labware (pipette tips, gloves, wipes) contaminated with (2,5-Difluoro-4-methylphenyl)methanol should be collected separately in a lined, puncture-proof container labeled as solid hazardous waste.[14]

  • Never use biohazard bags for chemical waste.[14]

Spill Management

Accidents happen; a prepared response is essential.

  • Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the material is in a flammable solvent, turn off all nearby ignition sources.

  • Contain the Spill : For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand).[15] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose : Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Pathway: A Decision Framework

The ultimate disposal of (2,5-Difluoro-4-methylphenyl)methanol must be handled by a licensed professional waste disposal service.[9] The generator's responsibility is to ensure the waste is properly characterized, packaged, and stored for pickup. The fluorinated nature of this compound strongly influences the preferred disposal method.

Disposal_Workflow Store Store Pickup Pickup Store->Pickup Characterize Characterize Pickup->Characterize Final Final Disposal Incineration Incineration Incineration->Final Landfill Landfill Landfill->Final

The most appropriate disposal method for fluorinated organic compounds is high-temperature incineration. This is because the high temperatures can break the strong carbon-fluorine bonds, a process that is difficult to achieve through other means.[16] Disposal in a hazardous waste landfill is a secondary option but does not destroy the chemical, merely containing it.[7]

Regulatory Context

In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] Because it is a derivative of methanol, it is highly likely to be classified as a U154 hazardous waste due to toxicity and potential ignitability.[17] It is the waste generator's legal responsibility to properly characterize, label, and manage this waste according to all applicable federal, state, and local regulations.[9]

By adhering to these procedures, you ensure that your research advances knowledge without compromising safety or environmental integrity. Always consult your institution's specific waste management plan and EHS professionals for guidance.

References

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  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Methanol. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Methanol D4. [Link]

  • Pan American Health Organization (PAHO). Epidemiological Alert: Methanol poisoning risk. (2025). [Link]

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  • Methanol Institute. METHANOL SMALL QUANTITIES BULLETIN. [Link]

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  • United States Environmental Protection Agency. EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. (1999). [Link]

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  • Centers for Disease Control and Prevention (CDC). Methyl alcohol - IDLH. NIOSH. [Link]

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  • PubMed. Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives. (2023). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.